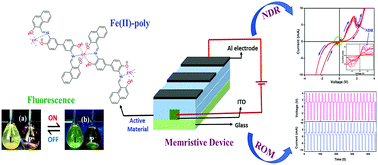Design, synthesis, and characterization of an Fe(ii)-polymer of a redox non-innocent, heteroatomic, polydentate Schiff's base ligand: negative differential resistance and memory behaviour†
New Journal of Chemistry Pub Date: 2018-10-18 DOI: 10.1039/C8NJ04106G
Abstract
In the present work, the unique negative differential resistance (NDR) and memory effect of an organic–metallic hybrid polymer based on the self-assembly of Fe(II)-ions preceded by the synthesis of a newly designed multidentate Schiff's base ligand has been reported. The polymerization process was closely monitored in an absorbance study using a UV-vis spectrophotomer. The presence of sharp isosbestic points and saturation of absorbance at 1 : 1 ligand to metal concentration confirmed the stepwise growth of the polymer. A model monomer Fe-complex was also developed based on the model ligand, with the aim of understanding the properties of the polymer in a better way by comparative study but surprisingly both ligand and model ligand coordinate in a different fashion with the same Fe(II)-metal ions under similar reaction conditions, though both of them have identical binding sites. It has been found that the monomer model complex is paramagnetic while the metallopolymer is diamagnetic in nature. FESEM images of thin films of the polymer revealed the presence of homogeneously distributed interparticulate mesopores which was further confirmed by surface area analysis. A long single strand of the polymer was found on the HOPG surface by AFM study. The cyclic voltammetry study indicated that both conjugated ligand and metallopolymers are electrochemically active. The bistable memory behaviour of the device fabricated on ITO has shown a negative differential resistance effect along with good RAM and ROM behaviour, showing the potential of this novel polymer as memristor.


Recommended Literature
- [1] A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins†
- [2] Sequestration of ruthenium residues via efficient fluorous-enyne termination†
- [3] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
- [4] Branched [n]rotaxanes (n = 2–4) from multiple dibenzo-24-crown-8 ether wheels and 1,2-bis(4,4′-dipyridinium)ethane axles
- [5] In silico investigation of the role of vitamins in cancer therapy through inhibition of MCM7 oncoprotein†
- [6] Luminescence studies on substituted niobocene ketene complexes: evidence for thermally activated excited-state processes involving arene torsion
- [7] Energized nitro-substituted azoles through ether bridges†
- [8] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†
- [9] Efficient solvent-free cationization of alkylpolyglycoside based surfactant compositions using natural glycine betaine†
- [10] Genomic DNA-mediated formation of a porous Cu2(OH)PO4/Co3(PO4)2·8H2O rolling pin shape bifunctional electrocatalyst for water splitting reactions†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 123983-05-1
-
CAS no.: 10162-82-0
-
CAS no.: 1493-23-8
-
CAS no.: 10405-85-3
-
CAS no.: 113305-56-9









